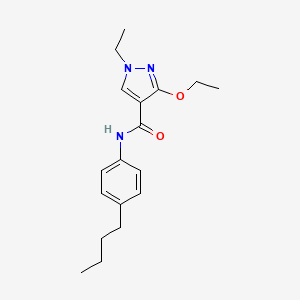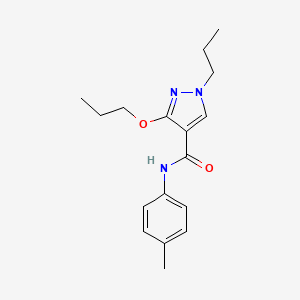![molecular formula C18H25N3O4 B6500968 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014087-89-8](/img/structure/B6500968.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its molecular formula C18H24N2O4. This compound features a pyrazole ring, a common structural motif in pharmaceuticals and agrochemicals, and a dimethoxyphenyl group, which is often associated with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of reduced pyrazole derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Biologically, the compound has shown promise in various assays, potentially acting as an enzyme inhibitor or receptor modulator.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Industrially, it is used in the development of new materials and chemical processes, contributing to advancements in various sectors.
Mécanisme D'action
The mechanism by which N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Receptor Modulation: It can act on receptors involved in cell signaling, altering cellular responses.
Comparaison Avec Des Composés Similaires
Pyrazole Derivatives: Other pyrazole-based compounds with varying substituents.
Dimethoxyphenyl Compounds: Compounds containing similar phenyl groups with different substituents.
Uniqueness: N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique biological and chemical properties compared to its analogs.
Would you like more information on any specific aspect of this compound?
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-5-21-12-14(18(20-21)25-6-2)17(22)19-10-9-13-7-8-15(23-3)16(11-13)24-4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQKRBMBCPMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B6500885.png)
![1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea](/img/structure/B6500887.png)
![3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6500890.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)


